2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide
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Overview
Description
2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include multiple trifluoromethyl groups and a phosphino moiety, making it a valuable ligand in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phosphino group and the incorporation of the cinchonan moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective atmospheres, such as nitrogen or argon, is common to prevent oxidation and degradation of sensitive intermediates .
Chemical Reactions Analysis
Types of Reactions
2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in catalytic complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphino group yields phosphine oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide exerts its effects involves its ability to act as a ligand, coordinating to metal centers and facilitating catalytic reactions. The molecular targets include transition metals, and the pathways involved often pertain to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with multiple trifluoromethyl groups, used as an organocatalyst.
Bis(3,5-bis(trifluoromethyl)phenyl)(2,6-bis(dimethylamino)-3,6-dimethoxybiphenyl-2-yl)phosphine: A similar phosphine ligand used in cross-coupling reactions.
Uniqueness
What sets 2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide apart is its combination of the phosphino group with the cinchonan moiety, providing unique steric and electronic properties that enhance its performance as a ligand in catalytic processes .
Properties
Molecular Formula |
C43H34F12N3O2P |
---|---|
Molecular Weight |
883.7 g/mol |
IUPAC Name |
2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C43H34F12N3O2P/c1-3-23-22-58-13-11-24(23)14-36(58)38(32-10-12-56-35-9-8-29(60-2)21-34(32)35)57-39(59)33-6-4-5-7-37(33)61(30-17-25(40(44,45)46)15-26(18-30)41(47,48)49)31-19-27(42(50,51)52)16-28(20-31)43(53,54)55/h3-10,12,15-21,23-24,36,38H,1,11,13-14,22H2,2H3,(H,57,59)/t23-,24-,36-,38-/m0/s1 |
InChI Key |
JAJIQBCLVBTWPA-AWPOABLXSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)C5=CC=CC=C5P(C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)C5=CC=CC=C5P(C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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